
Methyl 2,2,2-trifluoroethyl carbonate
Overview
Description
Methyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C4H5F3O3. It is known for its high thermal and electrochemical stability, making it a valuable additive in various applications, particularly in the field of lithium-ion batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of methyl chloroformate with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Thermal and Electrochemical Decomposition
In lithium-ion batteries, FEMC decomposes during cycling to form a fluorine-rich solid-electrolyte interphase (SEI) on graphite anodes . X-ray photoelectron spectroscopy (XPS) reveals the SEI composition after 50 cycles:
Element | Atomic % | Primary Species |
---|---|---|
Li | 45–55% | LiF, Li₂CO₃ |
F | 25% | LiF, LiPF₆ decomposition products |
C | 12–18% | Organic polymers |
O | 8–10% | Li₂O, LiOH |
P | 2–4% | LiPFₓOᵧ |
The SEI’s inorganic-dominated structure (72% LiF) enhances stability but increases interfacial resistance compared to conventional electrolytes .
Pyrolysis and Oxidation
Ab initio calculations and microflow reactor experiments on structurally similar bis(trifluoroethyl) carbonate (BtFEC) suggest FEMC decomposes via:
-
Homolytic C–O bond cleavage :
-
Radical recombination :
This pathway dominates under oxidative conditions (1000–1300 K) .
Solvolysis Kinetics
Methyl chloroformate (a precursor to FEMC) undergoes solvolysis via an addition-elimination mechanism, as described by the Grunwald-Winstein equation :
Here,
and
represent solvent ionizing power and nucleophilicity, respectively. FEMC’s trifluoroethyl group likely reduces reactivity compared to non-fluorinated analogs due to electron-withdrawing effects.
Stability in Electrolyte Systems
FEMC’s non-flammability arises from:
-
Fluorine radical scavenging :
-
Reduced adiabatic flame temperature : Addition of 0.5% FEMC decreases flame speed by 40% in hydrocarbon mixtures .
Comparative Reactivity
FEMC exhibits distinct decomposition behavior compared to non-fluorinated carbonates:
Property | FEMC | Ethyl Methyl Carbonate (EMC) |
---|---|---|
Primary decomposition | CF₃CHO, CF₃CH₂O pathways | Ethanol-mediated CO formation |
SEI fluorine content | 25% F | <5% F |
Thermal stability | Stable to 120°C | Decomposes at 80°C |
Laminar flame speed | 12 cm/s (ϕ = 1.0) | 20 cm/s (ϕ = 1.0) |
Scientific Research Applications
Methyl 2,2,2-trifluoroethyl carbonate has several scientific research applications, including:
Lithium-Ion Batteries: It is used as an electrolyte additive to improve the performance and stability of lithium-ion batteries. .
Solvent in Chromatography: Due to its low boiling point and high vapor pressure, it is used as a solvent in chromatographic and distillation processes.
Chemical Synthesis: It serves as a reagent in the synthesis of various compounds, particularly those requiring fluorinated intermediates.
Mechanism of Action
In lithium-ion batteries, methyl 2,2,2-trifluoroethyl carbonate acts as an electrolyte additive that helps form a stable solid electrolyte interphase (SEI) on the graphite anode. This SEI layer is electrically insulating and ionically conductive, preventing continuous decomposition of the electrolyte while allowing the passage of lithium ions. This results in enhanced discharge capacity and cycling stability .
Comparison with Similar Compounds
Similar Compounds
Ethyl Methyl Carbonate: Another carbonate-based solvent used in lithium-ion batteries, but with lower thermal stability compared to methyl 2,2,2-trifluoroethyl carbonate.
Fluoroethylene Carbonate: A cyclic carbonate with high solvating power for lithium ions, often used in combination with this compound for improved battery performance.
Uniqueness
This compound stands out due to its high thermal and electrochemical stability, making it particularly valuable in applications requiring robust performance under extreme conditions. Its ability to form a stable SEI layer in lithium-ion batteries further enhances its utility in this field .
Biological Activity
Methyl 2,2,2-trifluoroethyl carbonate (FEMC), with the CAS number 156783-95-8, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This article delves into its biological activity, particularly focusing on its role as a solvent in lithium-ion batteries and its implications for safety and environmental impact.
This compound has the following chemical characteristics:
- Molecular Formula : C₄H₅F₃O₃
- Molecular Weight : 158.08 g/mol
- Boiling Point : Approximately 57-59 °C at 120 mmHg
- Solubility : Highly soluble in water (4.13 mg/ml) .
The compound is classified as a carbonic acid ester and is noted for its non-flammable nature, making it suitable for applications where flammability is a concern .
Electrochemical Stability in Lithium-Ion Batteries
FEMC has been studied extensively for its use as an electrolyte solvent in lithium-ion batteries. Recent research highlights its effectiveness when used with pre-passivated electrodes, which enhances electrochemical stability against common electrode materials such as graphite .
- Case Study : In a study published in Energy Advances, FEMC was utilized as an electrolyte in NMC622–graphite lithium-ion cells. The results indicated that while the capacity was approximately 10% lower than traditional electrolytes, the long-term cycling stability remained unaffected. The pre-passivation of electrodes was crucial in mitigating side reactions that typically occur with unpassivated electrodes .
Toxicological Assessments
Despite its promising applications, the biological safety of FEMC must be considered. Toxicological assessments are essential to understand its potential impacts on human health and the environment.
- Acute Toxicity : Preliminary studies suggest that FEMC does not exhibit significant acute toxicity; however, comprehensive toxicological data remains limited.
- Cholinesterase Activity : In related studies involving other carbonate esters, there have been observations of inhibited brain cholinesterase activity in wildlife exposed to similar compounds. This raises concerns about potential neurotoxic effects that could be relevant for FEMC .
Summary of Key Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for producing MTFEC, and how do reaction conditions influence yield and purity?
MTFEC is synthesized via nucleophilic substitution or transesterification reactions. A common method involves reacting methyl alcohol with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., NaOH) or acid catalyst (e.g., H₂SO₄) under controlled temperatures (0–25°C) . For example:
Purification steps like fractional distillation or column chromatography are critical to achieve >99% purity. Reaction efficiency depends on solvent choice (e.g., acetone or DMF), stoichiometric ratios, and exclusion of moisture .
Q. How do the physical properties of MTFEC impact its handling and application in electrochemical systems?
MTFEC (C₄H₅F₃O₃, MW 158.08) has a density of 1.308 g/cm³, boiling point of \sim103°C, and flash point of 0°C, necessitating storage in sealed, dry conditions at room temperature . Its low viscosity and high fluorine content enhance ionic conductivity in electrolytes while reducing flammability. Researchers must use inert atmospheres (e.g., argon) during handling to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic role does MTFEC play in improving high-voltage lithium-ion battery performance?
MTFEC improves cycle stability at high voltages (e.g., 4.5 V) by forming a fluorine-rich solid-electrolyte interphase (SEI) on cathodes like LiNi₀.₅Co₀.₂Mn₀.₃O₂. This SEI suppresses electrolyte decomposition and transition-metal dissolution. In studies, replacing diethyl carbonate (DEC) with MTFEC increased capacity retention from 45.5% to 81.6% after 700 cycles at 45°C . The fluorinated structure also stabilizes the cathode-electrolyte interface (CEI) through preferential adsorption of F⁻ ions .
Q. How does MTFEC influence low-temperature electrolyte performance, and what are the trade-offs in additive concentration?
At 2.0 wt% in solvent blends, MTFEC reduces electrolyte viscosity and enhances Li⁺ mobility, improving low-temperature (-25°C) power output. However, higher concentrations (>2.0 wt%) increase interfacial resistance (ASI delta from 15.8 to 20.6 Ω·cm²) due to incomplete SEI formation . Optimizing MTFEC with co-additives like tris(2,2,2-trifluoroethyl) borate (TTFEB) balances conductivity and interfacial stability .
Q. What analytical techniques are critical for characterizing MTFEC-derived SEI layers?
- XPS : Identifies fluorine-rich components (e.g., LiF) in SEI layers.
- EIS : Measures interfacial resistance changes under varying temperatures.
- TEM/EDS : Visualizes SEI morphology and elemental distribution.
Contradictions in SEI performance data (e.g., varying ASI values in different solvent systems) often arise from competing decomposition pathways of MTFEC and co-solvents like ethylene carbonate (EC) .
Q. Methodological Guidance
- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture and oxygen during MTFEC synthesis .
- Electrochemical Testing : Pair MTFEC with LiPF₆ salts in EC/DMC blends (3:7 v/v) for baseline comparisons .
- Contradiction Resolution : When SEI data conflicts, correlate XPS findings with in-situ FTIR to track real-time decomposition .
Properties
IUPAC Name |
methyl 2,2,2-trifluoroethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-9-3(8)10-2-4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPVMEKUJUKTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590869 | |
Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156783-95-8 | |
Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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